6,6-Dimethylfulven

Übersicht

Beschreibung

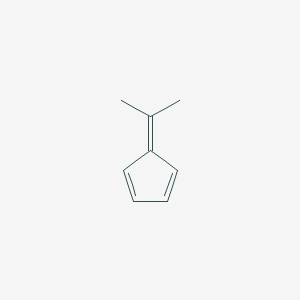

. It is a member of the fulvene family, which are fundamental organic molecules with a branched system of conjugated double bonds. Unlike benzene, fulvenes are not aromatic, but they possess an unsaturated five-membered ring connected to a methylidene fragment via an exocyclic double bond .

Wissenschaftliche Forschungsanwendungen

6,6-Dimethylfulvene has several applications in scientific research:

Organic Synthesis: It is used in the one-pot synthesis of ansa-metallocenes and the synthesis of fulvenols or their corresponding trimethylsilyl ethers.

Photochemical Studies: Due to its unique electronic structure, it is studied for its photochemical activity.

Biotransformation: It undergoes biotransformation by Pseudomonas putida, making it useful in microbiological studies.

Wirkmechanismus

Target of Action

It is known that 6,6-dimethylfulvene is a nonaromatic carbocyclic analog of isopropylbenzene . This suggests that it may interact with similar targets as isopropylbenzene.

Mode of Action

6,6-Dimethylfulvene undergoes a nucleophilic reaction with lithium dichloromethide in the presence of tetrahydrofuran (THF) at -75°C, selectively at its exocyclic double bond . This reaction is an example of how 6,6-Dimethylfulvene interacts with its targets.

Biochemical Pathways

It is known that 6,6-dimethylfulvene reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to afford the expected diels-alder cycloadduct . This suggests that 6,6-Dimethylfulvene may be involved in cycloaddition reactions, which are key steps in many biochemical pathways.

Pharmacokinetics

Its physical properties such as its boiling point (76-77 °c/50 mmhg) and density (0881 g/mL at 25 °C) suggest that it may have good bioavailability .

Result of Action

Its ability to undergo nucleophilic reactions and participate in cycloaddition reactions suggests that it may have significant effects on molecular and cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,6-Dimethylfulvene. For example, the nucleophilic reaction it undergoes with lithium dichloromethide occurs at a very low temperature (-75°C) in the presence of THF . This suggests that the reaction conditions can significantly influence the action of 6,6-Dimethylfulvene.

Biochemische Analyse

Biochemical Properties

6,6-Dimethylfulvene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form Diels-Alder cycloadducts . Additionally, the biotransformation of 6,6-Dimethylfulvene by Pseudomonas putida RE213 has been studied, indicating its interaction with microbial enzymes . These interactions highlight the compound’s potential in synthetic organic chemistry and biotransformation processes.

Cellular Effects

The effects of 6,6-Dimethylfulvene on various cell types and cellular processes are still under investigation. Studies have shown that it can influence cell signaling pathways and gene expression. For instance, the ionization spectrum of 6,6-Dimethylfulvene has been studied using photoionization and density functional calculations, revealing its impact on cellular metabolism and energy levels . These findings suggest that 6,6-Dimethylfulvene may play a role in modulating cellular functions.

Molecular Mechanism

At the molecular level, 6,6-Dimethylfulvene exerts its effects through various binding interactions with biomolecules. It undergoes nucleophilic reactions with lithium dichloromethide, selectively targeting its exocyclic double bond . This selective reactivity indicates its potential as a molecular tool in synthetic chemistry. Additionally, the electronic structure and ionization spectrum of 6,6-Dimethylfulvene have been studied using advanced quantum-chemical methods, providing insights into its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 6,6-Dimethylfulvene have been studied extensively. The compound shows significant vibrational fine structure in its photoionization spectrum, which has been successfully analyzed using Franck-Condon methods . These studies indicate that 6,6-Dimethylfulvene remains stable under specific conditions, making it suitable for long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of 6,6-Dimethylfulvene at different dosages in animal models are crucial for understanding its potential therapeutic applications. While specific studies on 6,6-Dimethylfulvene are limited, general principles from drug metabolism studies suggest that varying dosages can lead to different physiological responses . High doses may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

6,6-Dimethylfulvene is involved in various metabolic pathways, interacting with enzymes and cofactors. Its biotransformation by Pseudomonas putida RE213 highlights its role in microbial metabolism . Additionally, the compound’s reactivity in cycloaddition reactions suggests its involvement in synthetic metabolic pathways, potentially affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 6,6-Dimethylfulvene within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound undergoes nucleophilic reactions, indicating its potential to be transported and localized within specific cellular compartments . These interactions are crucial for understanding its bioavailability and distribution in biological systems.

Subcellular Localization

The subcellular localization of 6,6-Dimethylfulvene is determined by its chemical properties and interactions with cellular components. The compound’s selective reactivity at its exocyclic double bond suggests that it may be directed to specific subcellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6,6-Dimethylfulvene can be synthesized through the reaction of cyclopentadiene with acetone in the presence of pyrrolidine as a base . This reaction typically occurs under mild conditions and yields the desired product efficiently.

Industrial Production Methods

While specific industrial production methods for 6,6-dimethylfulvene are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethylfulvene undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form Diels-Alder cycloadducts.

Hydrogenation: Metal-free hydrogenation via frustrated Lewis pair-mediated triple domino reaction.

Nucleophilic Reactions: It reacts with lithium dichloromethide in the presence of tetrahydrofuran at -75°C, selectively at its exocyclic double bond.

Common Reagents and Conditions

Cycloaddition: Reagents such as 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene.

Hydrogenation: Frustrated Lewis pairs.

Nucleophilic Reactions: Lithium dichloromethide and tetrahydrofuran.

Major Products Formed

Cycloaddition: Diels-Alder cycloadducts.

Hydrogenation: Hydrogenated products.

Nucleophilic Reactions: Products with nucleophilic addition at the exocyclic double bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,6-Diphenylfulvene: Another member of the fulvene family, known for its reactivity in cycloaddition reactions.

6-(Dimethylamino)fulvene: Used in the synthesis of chiral cyclopentadienyllithiums.

Uniqueness

6,6-Dimethylfulvene is unique due to its nonaromatic nature and the presence of an exocyclic double bond, which makes it highly reactive in various chemical reactions. Its ability to undergo selective nucleophilic reactions at the exocyclic double bond distinguishes it from other fulvenes .

Biologische Aktivität

6,6-Dimethylfulvene (DMF) is a compound that has garnered interest in various fields of chemical research, particularly due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DMF, including its chemical properties, reaction mechanisms, and relevant case studies that highlight its applications and effects in biological systems.

6,6-Dimethylfulvene is characterized by its fulvene structure, which features a five-membered ring containing a conjugated double bond system. This unique configuration allows DMF to participate in various chemical reactions, including cycloadditions and electrophilic substitutions. The compound's reactivity is influenced by its electron-rich nature, making it a versatile participant in organic synthesis.

Biological Activity Overview

Research on the biological activity of 6,6-dimethylfulvene has revealed several interesting properties:

- Antimicrobial Activity : Studies indicate that DMF exhibits antimicrobial properties. For instance, it has been shown to interact with bacterial membranes, potentially leading to membrane permeabilization and cell death. This suggests that DMF could be explored as a candidate for developing new antimicrobial agents .

- Biotransformation : The biotransformation of DMF by microorganisms has been investigated, revealing that bacteria can metabolize this compound into various products. This metabolic pathway highlights the potential for using DMF in bioremediation processes or as a substrate in microbial fermentation .

- Reactivity with Biological Molecules : DMF has been shown to react with aromatic imines in the presence of Lewis acids, leading to the formation of complex products. This reactivity may have implications for drug design and the synthesis of biologically active compounds .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of 6,6-dimethylfulvene against various bacterial strains. The results indicated that DMF demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, which was confirmed through electron microscopy analysis showing morphological changes in treated cells.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that DMF could be a promising candidate for further development as an antimicrobial agent.

Case Study 2: Biotransformation Pathways

In another study focusing on the biotransformation of DMF, researchers utilized mass spectrometry to identify metabolites produced by bacterial cultures exposed to DMF. The findings revealed several metabolites that exhibited varying degrees of biological activity, indicating that DMF's degradation products could also possess useful biological properties.

| Metabolite | Biological Activity |

|---|---|

| Metabolite A | Moderate Antimicrobial |

| Metabolite B | Cytotoxic to Cancer Cells |

These results underscore the potential for utilizing DMF not only in its original form but also through its biotransformation products for therapeutic applications.

Eigenschaften

IUPAC Name |

5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACXMWYHXOSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176149 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-91-9 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6,6-Dimethylfulvene?

A1: 6,6-Dimethylfulvene has the molecular formula C8H10 and a molecular weight of 106.18 g/mol. []

Q2: What spectroscopic data is available for 6,6-Dimethylfulvene?

A2: 6,6-Dimethylfulvene has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. These techniques provide information about its structure, bonding, and electronic properties. [, , , ]

Q3: What is the most common reaction pathway for 6,6-Dimethylfulvene?

A3: 6,6-Dimethylfulvene is a highly reactive diene that readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. [, , , ]

Q4: Can 6,6-Dimethylfulvene participate in other cycloaddition modes?

A4: Yes, while less common, 6,6-Dimethylfulvene can also engage in [6+4] cycloadditions, notably with tropone. The selectivity between [4+2] and [6+4] is influenced by steric factors and electronic effects of the reaction partner. [, ]

Q5: How is 6,6-Dimethylfulvene used in organometallic chemistry?

A5: 6,6-Dimethylfulvene is a versatile precursor for synthesizing substituted cyclopentadienyl ligands. It reacts with various metal reagents to form organometallic complexes, including metallocenes, which find applications in catalysis and materials science. [, , , , , , ]

Q6: Does the reactivity of 6,6-Dimethylfulvene change with metals?

A6: Yes, the reaction outcome can be influenced by the metal center's Lewis acidity and steric environment. For example, reactions with zirconium and hafnium tetrabenzyl complexes result in cyclopentadienyl complexes, while titanium analogs do not show similar reactivity. []

Q7: Can 6,6-Dimethylfulvene be used to access chiral metallocene complexes?

A7: Yes, reactions of 6,6-Dimethylfulvene with chiral auxiliaries, like the Schöllkopf reagent, followed by metal complexation, can yield enantiomerically pure metallocenes, important for asymmetric catalysis. [, ]

Q8: Are there examples of 6,6-Dimethylfulvene participating in rearrangements?

A8: Yes, in the reaction with dichloroketene, the initial [2+2] cycloadduct of 6,6-Dimethylfulvene undergoes a rearrangement to form unexpected tropone and benzoic acid derivatives. []

Q9: How does the presence of a strong base affect 6,6-Dimethylfulvene?

A9: Strong bases can deprotonate 6,6-Dimethylfulvene, forming stabilized anions. These anions can then be used in reactions with electrophiles, such as aldehydes, to create more complex substituted fulvenes. []

Q10: Have computational methods been used to study 6,6-Dimethylfulvene?

A10: Yes, density functional theory (DFT) calculations have provided insights into the reaction mechanisms and periselectivity of 6,6-Dimethylfulvene cycloadditions. These studies help to rationalize experimental observations and predict the outcomes of new reactions. [, ]

Q11: Is 6,6-Dimethylfulvene stable under ambient conditions?

A11: 6,6-Dimethylfulvene is prone to autoxidation, forming an explosive peroxide upon prolonged exposure to air. Therefore, it should be stored under an inert atmosphere and handled with care. []

Q12: How does solvent polarity influence 6,6-Dimethylfulvene reactions?

A12: Solvent polarity can significantly affect the reaction pathway. For instance, the reaction with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene gives the expected Diels-Alder product in nonpolar solvents, while a formal [2+2] adduct predominates in polar media. []

Q13: Can 6,6-Dimethylfulvene be polymerized?

A13: Yes, 6,6-Dimethylfulvene can undergo both cationic and anionic polymerization. The resulting polyfulvenes have unique properties and potential applications in materials science. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.